2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H5ClF4O2. It is known for its unique structural features, including the presence of a trifluoromethyl group, a methoxy group, and a fluoro substituent on the benzoyl chloride framework. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Benzoyl chloride compounds often act as acylating agents in organic synthesis . They can react with amines, alcohols, and other nucleophiles, introducing the acyl group into the target molecule .
Mode of Action
In a typical reaction, the chlorine atom in the benzoyl chloride molecule is replaced by the nucleophile. This is a type of nucleophilic acyl substitution .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if it reacts with a biologically active amine, it could potentially modify the activity of the amine and affect its associated biochemical pathways .
Pharmacokinetics
They could potentially react with various biomolecules in the body, which might limit their bioavailability .
Result of Action
The result of the compound’s action would depend on the specific targets it reacts with. It could potentially modify the structure and function of these targets .
Action Environment
The action of benzoyl chloride compounds can be influenced by various environmental factors. For instance, they are typically more reactive in polar solvents and under basic conditions .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of novel ketoamide-based cathepsin S inhibitors . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of more complex structures. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the target molecules, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cathepsin S, an enzyme involved in protein degradation and immune response regulation . By inhibiting cathepsin S, this compound can alter cellular processes such as apoptosis, autophagy, and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cathepsin S by forming a covalent bond with the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cathepsin S activity, resulting in persistent alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cathepsin S without causing significant toxicity . At higher doses, it may induce adverse effects such as tissue damage, inflammation, and toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cathepsin S . The compound inhibits the enzyme’s activity, leading to changes in metabolic flux and metabolite levels. Additionally, it may interact with other enzymes and cofactors involved in related biochemical pathways, further influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells and tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules, such as cathepsin S, and exert its inhibitory effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Hydrolysis: The major product is 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzonitrile
- 2-Fluoro-5-(trifluoromethyl)aniline
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Uniqueness
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzoyl chloride framework. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-4-2-5(8(10)15)7(11)6(3-4)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJAOSVOAJPKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196343 | |
Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-78-5 | |
Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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